

Methyl 1-Bromocyclopropanecarboxylate structural analysis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-Bromocyclopropanecarboxylate
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An In-Depth Technical Guide to the Structural Analysis and Characterization of **Methyl 1-Bromocyclopropanecarboxylate**

Introduction: The Significance of a Strained Ring

Methyl 1-bromocyclopropanecarboxylate is a key organic intermediate whose value lies in the unique chemical reactivity conferred by its strained three-membered ring.^[1] As a functionalized cyclopropane, it serves as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[2][3]} The presence of a bromine atom at the quaternary carbon and a methyl ester group provides two distinct points for chemical modification, making it a powerful tool for medicinal chemists and synthesis professionals.^[1] This guide offers a detailed exploration of the analytical methodologies required to confirm the structure and purity of this compound, providing researchers with the necessary framework for its confident application.

The core of this molecule features a cyclopropane ring, a methyl ester, and a bromine atom. This combination dictates its physical properties and spectroscopic signature. It typically presents as a colorless to pale yellow liquid, soluble in common organic solvents but with limited solubility in water.^{[1][2]} Its reactivity is largely driven by the high ring strain of the cyclopropane and the electrophilic nature of the carbon bearing the bromine atom.^[1]

Physicochemical and Safety Profile

A precise understanding of the compound's physical properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ BrO ₂	[1][4][5]
Molecular Weight	179.01 g/mol	[1][4][5]
CAS Number	96999-01-8	[2][6]
Appearance	Colorless to pale yellow liquid	[1][2][6]
Boiling Point	~151 °C	[2][7]
Density	~1.727 g/cm ³	[2][7]
Flash Point	~45 °C	[2][7]
Solubility	Soluble in organic solvents like ethanol and ether.[1][2]	
Storage	2-8°C, Refrigerator	[2][6][7]

Safety and Handling

Methyl 1-bromocyclopropanecarboxylate is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[8] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Hazards:

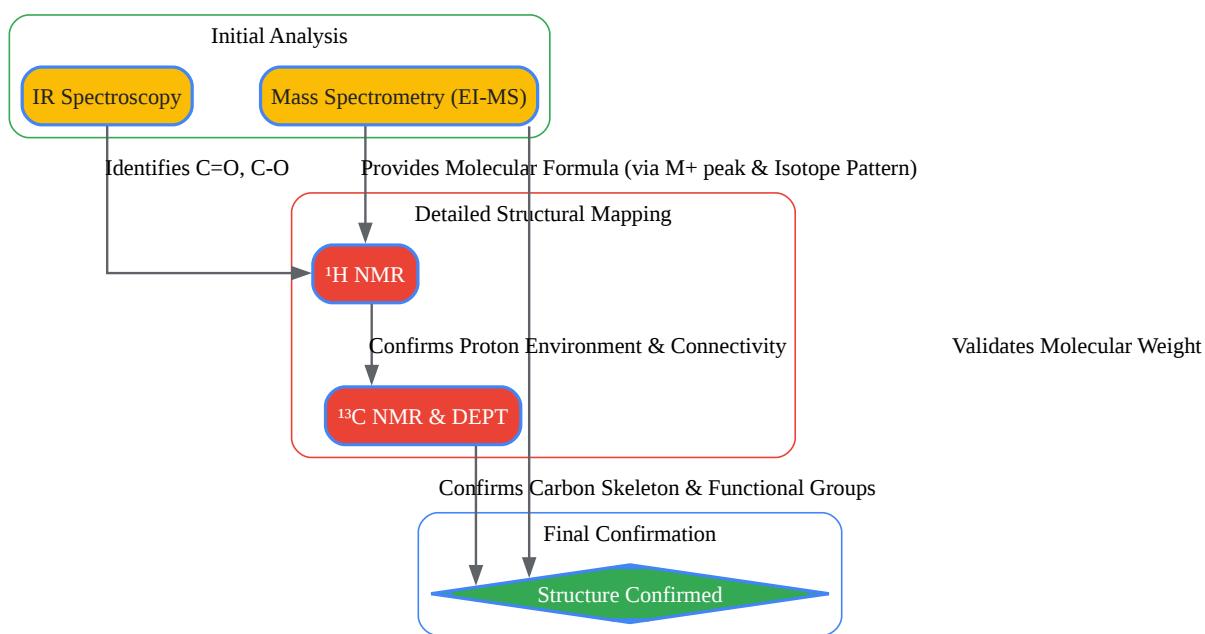
- Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames.[8]
- Toxicity: Harmful if swallowed.[4]
- Irritant: Causes skin and serious eye irritation.[2][4] May cause respiratory irritation.[4]

Comprehensive Spectroscopic Characterization

The unambiguous identification of **Methyl 1-bromocyclopropanecarboxylate** relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Workflow for Structural Elucidation

The following workflow illustrates the logical progression from initial functional group identification to complete structural confirmation.



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Caption: Integrated workflow for structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional groups. The spectrum is characterized by the presence of a strong ester carbonyl stretch and vibrations associated with the cyclopropyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a single drop of **Methyl 1-bromocyclopropanecarboxylate** directly onto the center of the ATR crystal.
- Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
- Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

Table 2: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3100 - 3000	C-H Stretch	Cyclopropyl C-H	Characteristic of strained ring C-H bonds. ^[9]
~1735	C=O Stretch	Ester Carbonyl	Strong, sharp absorption confirming the ester.
~1450	CH ₂ Scissoring	Cyclopropyl CH ₂	Deformation vibration of the methylene groups. ^[9]
~1200 - 1000	C-O Stretch	Ester C-O	Strong absorption associated with the ester linkage.
~1020	Ring Vibration	Cyclopropane Ring	Skeletal vibration characteristic of the cyclopropyl group. ^[9] ^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 1-bromocyclopropanecarboxylate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle with a 1-2 second relaxation delay is typically sufficient.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 512 or 1024) will be required.
- DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH_3 , CH_2 , CH , and quaternary carbons. This is a self-validating step to confirm carbon assignments.

The proton NMR spectrum is simple but highly informative. The key feature is the diastereotopicity of the cyclopropane protons, which arise from the chiral center at C1 (even though the molecule is achiral overall). This results in two distinct signals for the CH_2 groups.

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.75	Singlet (s)	3H	$-\text{OCH}_3$	Protons of the methyl ester group.
~1.65 - 1.75	Multiplet (m)	2H	$-\text{CH}_2-$ (cis to Br)	Cyclopropyl protons cis to the bromine atom.
~1.35 - 1.45	Multiplet (m)	2H	$-\text{CH}_2-$ (trans to Br)	Cyclopropyl protons trans to the bromine atom, shifted upfield.[11]

The proton-decoupled ^{13}C NMR spectrum will show four distinct signals, corresponding to the five carbon atoms in the molecule (the two CH_2 carbons are equivalent due to symmetry).

Table 4: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~170	Quaternary (C)	C=O	Carbonyl carbon of the methyl ester. [12]
~53	Methyl (CH_3)	$-\text{OCH}_3$	Methoxy carbon.
~35	Quaternary (C)	C-Br	Quaternary cyclopropyl carbon attached to bromine.
~25	Methylene (CH_2)	$-\text{CH}_2-$	The two equivalent methylene carbons of the cyclopropane ring. [13]

Mass Spectrometry (MS)

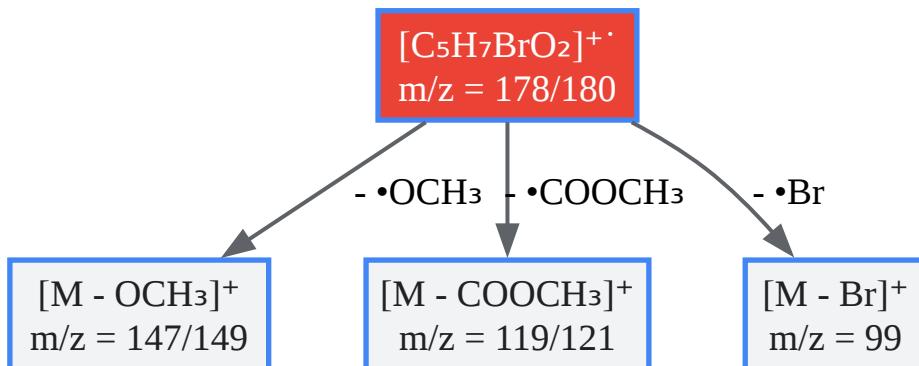
Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through its fragmentation pattern. For a bromine-containing compound, the isotopic distribution is the most definitive feature.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.
- Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This provides reproducible fragmentation patterns.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
- Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose structures for the major fragment ions.

The most critical diagnostic feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[\[14\]](#) This is the classic

signature of a molecule containing one bromine atom, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes (~1:1 ratio).[14][15]



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Caption: Key fragmentation pathways for **Methyl 1-Bromocyclopropanecarboxylate**.

Table 5: Predicted Key Ions in Mass Spectrum

m/z Value	Ion	Significance
178 / 180	$[\text{C}_5\text{H}_7\text{BrO}_2]^{+\cdot}$	Molecular Ion (M^{+}). The ~1:1 intensity ratio confirms the presence of one bromine atom.[14]
147 / 149	$[\text{C}_4\text{H}_4\text{BrO}]^{+}$	Loss of the methoxy radical ($\cdot\text{OCH}_3$), a common fragmentation for methyl esters.[16][17]
119 / 121	$[\text{C}_3\text{H}_4\text{Br}]^{+}$	Loss of the carbomethoxy radical ($\cdot\text{COOCH}_3$).
99	$[\text{C}_5\text{H}_7\text{O}_2]^{+}$	Loss of the bromine radical ($\cdot\text{Br}$). This fragment will not have a Br isotopic pattern.

Conclusion

The structural characterization of **Methyl 1-bromocyclopropanecarboxylate** is a clear-cut process when approached with a multi-technique, synergistic strategy. IR spectroscopy rapidly confirms the essential ester functionality. Mass spectrometry provides an unequivocal confirmation of the molecular weight and the presence of bromine through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's carbon-hydrogen framework, revealing the characteristic signals of the methyl ester and the diastereotopic cyclopropyl protons. By integrating these techniques as outlined, researchers can achieve a high level of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

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- To cite this document: BenchChem. [Methyl 1-Bromocyclopropanecarboxylate structural analysis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422559#methyl-1-bromocyclopropanecarboxylate-structural-analysis-and-characterization]

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